molecular formula C11H15FN2 B1447503 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1538546-37-0

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1447503
CAS No.: 1538546-37-0
M. Wt: 194.25 g/mol
InChI Key: DZQYKPOWLZNLPX-UHFFFAOYSA-N
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Description

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 1538546-37-0 . It is used as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C11H15FN2 . The exact structure would require more detailed information or a structural analysis tool, which I currently do not have access to.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : The acylative kinetic resolution of fluoro-tetrahydroquinolines, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has been explored. This process is significant for the preparation of enantiopure compounds, which are crucial in pharmaceutical research (Gruzdev et al., 2013).

  • Chemical Properties and Modifications : Investigations have been conducted on fluoroquinolones, including modifications to the N-1 substituents of naphthyridones and quinolones to develop potent antibacterial activities against various bacteria (Kuramoto et al., 2003).

Pharmacology and Drug Design

  • Cytotoxic Evaluation for Cancer Treatment : Novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents, including compounds related to tetrahydroquinolines, have shown significant anticancer activity in various cancer cell lines (Thanh et al., 2022).

  • Development of Antibacterial Agents : Quinoxaline 1,4-di-N-oxides with a fluorine atom in the 7-position have exhibited selective activity against Mycobacterium tuberculosis, demonstrating their potential as lead compounds for new analogs in tuberculosis treatment (Vicente et al., 2009).

Material Science and Chemistry

  • Monomer Synthesis for Polymer Science : Activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments have been prepared for potential use in synthesizing high-molecular-weight aromatic quinoxaline-containing polyether ketones (Keshtov et al., 2002).

  • Pharmaceutical Labeling : The process of labeling fluoroquinolones with fluorine-18 has been explored for pharmacokinetic measurements and visualization of bacterial infections in humans using positron emission tomography (Langer et al., 2003).

Safety and Hazards

Safety information for 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is not explicitly mentioned in the available data . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

Properties

IUPAC Name

6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-4-3-9(12)8-11(10)14/h3-4,8,13H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQYKPOWLZNLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538546-37-0
Record name 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
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